N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazole derivatives, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Methylation: The final step involves the methylation of the triazole nitrogen atoms. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N3,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The naphthylsulfonyl group enhances its binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar reactivity but lacking the naphthylsulfonyl group.
Naphthylsulfonyl Derivatives: Compounds with the naphthylsulfonyl group but different core structures.
Tetramethyl Derivatives: Compounds with tetramethyl substitution but different functional groups.
Uniqueness
N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the combination of the triazole ring, tetramethyl substitution, and naphthylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-19(2)15-17-16(20(3)4)21(18-15)24(22,23)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODFCGIKPQJNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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